Hydrogen-Bond Acceptor (HBA) Capacity: Methoxypropyl vs. Methyl Amide Side Chain
CAS 868214-87-3 possesses 6 hydrogen-bond acceptor (HBA) atoms due to the ether oxygen in its 3-methoxypropyl side chain, compared to 5 HBA for N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, which lacks the ether oxygen. This single-atom difference increases the compound's capacity for directed hydrogen-bond interactions with biological targets . HBA count is a critical parameter in Lipinski's Rule of Five and fragment-based drug design; the additional acceptor can improve binding affinity to targets with complementary hydrogen-bond donor residues while moderately reducing passive membrane permeability [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 6 HBA (ether oxygen + amide carbonyl + lactone carbonyl + nitro oxygens) |
| Comparator Or Baseline | N-Methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide: 5 HBA (no ether oxygen) |
| Quantified Difference | +1 HBA (20% increase) |
| Conditions | Calculated from SMILES structure per standard medicinal chemistry rules |
Why This Matters
The additional HBA dictates target engagement geometry and solubility profile; researchers requiring the 6-HBA pharmacophore for a specific binding hypothesis cannot substitute the 5-HBA N-methyl analog.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. View Source
